Cinatrin A
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Overview
Description
Cinatrin A is a natural product that has been isolated from the marine sponge Cinachyrella sp. It belongs to the class of compounds known as polyketides, which are produced by various microorganisms and marine organisms. Cinatrin A has been found to possess several bioactivities, including anti-inflammatory, antitumor, and antibacterial properties.
Mechanism Of Action
The mechanism of action of Cinatrin A is not fully understood. However, several studies have suggested that it exerts its bioactivities by modulating various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical And Physiological Effects
Cinatrin A has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the migration and invasion of cancer cells. Cinatrin A has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Advantages And Limitations For Lab Experiments
Cinatrin A has several advantages for lab experiments. It is a natural product that can be easily isolated from marine organisms. Additionally, it has been found to possess several bioactivities, making it a suitable candidate for drug discovery. However, the limitations of Cinatrin A include its low yield and the complexity of its structure, which makes its synthesis challenging.
Future Directions
For Cinatrin A include the identification of its molecular targets, the development of more efficient synthetic methods, and the exploration of its potential as a therapeutic agent.
Synthesis Methods
Cinatrin A is a complex molecule that has a unique structure. Several methods have been developed for the synthesis of Cinatrin A, including total synthesis and semi-synthesis. The total synthesis of Cinatrin A involves the construction of the entire molecule from simple starting materials, while the semi-synthesis involves the modification of a natural product to produce Cinatrin A. The total synthesis of Cinatrin A is a challenging task due to its complex structure and stereochemistry. However, several successful total syntheses have been reported in the literature.
Scientific Research Applications
Cinatrin A has been found to possess several bioactivities, including anti-inflammatory, antitumor, and antibacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Cinatrin A has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
136266-33-6 |
---|---|
Product Name |
Cinatrin A |
Molecular Formula |
C18H26O8 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3R,5R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C18H26O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h2,12-13,19,24H,1,3-11H2,(H,21,22)/t12?,13-,17-,18?/m0/s1 |
InChI Key |
ZFUPZDZSERSKNA-ZVRZEWSUSA-N |
Isomeric SMILES |
C=CCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O |
SMILES |
C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
Canonical SMILES |
C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
synonyms |
cinatrin A |
Origin of Product |
United States |
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